4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a type of organoboron compound. It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CF3OC6H4B(OH)2 . This indicates that the compound contains a boronic acid group (B(OH)2), a trifluoromethyl group (CF3), and a methoxy group (OCH3) attached to a phenyl ring.Scientific Research Applications
Synthesis and Material Applications
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid serves as a critical intermediate in the synthesis of complex organic molecules due to its unique electronic and steric properties. The fluorinated phenylboronic acids, including variants like this compound, are essential in cross-coupling reactions, contributing to the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility in Suzuki-Miyaura coupling reactions is particularly noteworthy, enabling the formation of biaryl compounds under mild conditions. These reactions are fundamental in creating polymers, liquid crystals, and organic light-emitting diodes (OLEDs) due to the ability of fluorinated compounds to modify electronic properties and enhance material stability (Qiu et al., 2009; Adamczyk-Woźniak et al., 2009).
Environmental and Biological Applications
The trifluoromethyl group in 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is of particular interest in environmental science and biology. Compounds containing the trifluoromethyl group, such as this phenylboronic acid, are studied for their potential degradation pathways and environmental fate of polyfluoroalkyl chemicals. This research is crucial for understanding the persistence and toxicological impact of fluorinated organic compounds in ecosystems. Additionally, the role of fluorinated compounds in microbial degradation pathways offers insights into the biodegradability and potential remediation strategies for fluorinated pollutants (Liu & Mejia Avendaño, 2013).
Applications in Drug Discovery and Design
Fluorinated phenylboronic acids, such as 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid, play a significant role in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly affect the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The presence of fluorine can enhance drug absorption, distribution, metabolism, and excretion (ADME) properties, improve binding affinity to biological targets, and increase metabolic stability. This makes fluorinated compounds highly valuable in the design and optimization of new drugs, especially in the realms of antitumor, antiviral, and antimicrobial agents. The specific fluorinated phenylboronic acid derivative can serve as a building block in synthesizing novel compounds with enhanced biological activity and selectivity (Song et al., 2018; Anzai, 2016).
Safety And Hazards
properties
IUPAC Name |
[4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-6-3-4(9(14)15)2-5(7(6)10)8(11,12)13/h2-3,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKNQLKGQLZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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